

# An In-depth Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzaldehyde

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## Compound of Interest

Compound Name:	3-Fluoro-5-(trifluoromethoxy)benzaldehyde
Cat. No.:	B1399287

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## A Note on Chemical Nomenclature

This technical guide focuses on 3-Fluoro-5-(trifluoromethyl)benzaldehyde, with the CAS number 188815-30-7. It is important to distinguish this compound from the similarly named "**3-Fluoro-5-(trifluoromethoxy)benzaldehyde**". Extensive searches for the latter compound did not yield a consistently recognized and validated CAS number, suggesting a potential for nomenclature confusion. The "trifluoromethyl" (-CF<sub>3</sub>) group and the "trifluoromethoxy" (-OCF<sub>3</sub>) group, while both containing fluorine, impart distinct chemical and physical properties to the benzaldehyde scaffold. This guide is dedicated to the well-documented and widely utilized trifluoromethyl derivative.

## Introduction

3-Fluoro-5-(trifluoromethyl)benzaldehyde is a highly versatile fluorinated aromatic aldehyde that has garnered significant attention in various fields of chemical research and development. Its unique molecular architecture, featuring both a fluorine atom and a trifluoromethyl group at the meta positions relative to the aldehyde, bestows upon it a distinct combination of steric and electronic properties. These characteristics make it a valuable building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group often enhances lipophilicity and metabolic stability, properties that are highly desirable in the design of bioactive compounds.<sup>[1]</sup> This guide provides a comprehensive overview of the chemical and physical properties, synthesis,

applications, and safety considerations for 3-Fluoro-5-(trifluoromethyl)benzaldehyde, tailored for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-Fluoro-5-(trifluoromethyl)benzaldehyde is fundamental to its effective application in synthesis and product development. The compound is typically a colorless to almost colorless clear liquid under standard conditions.[\[1\]](#)

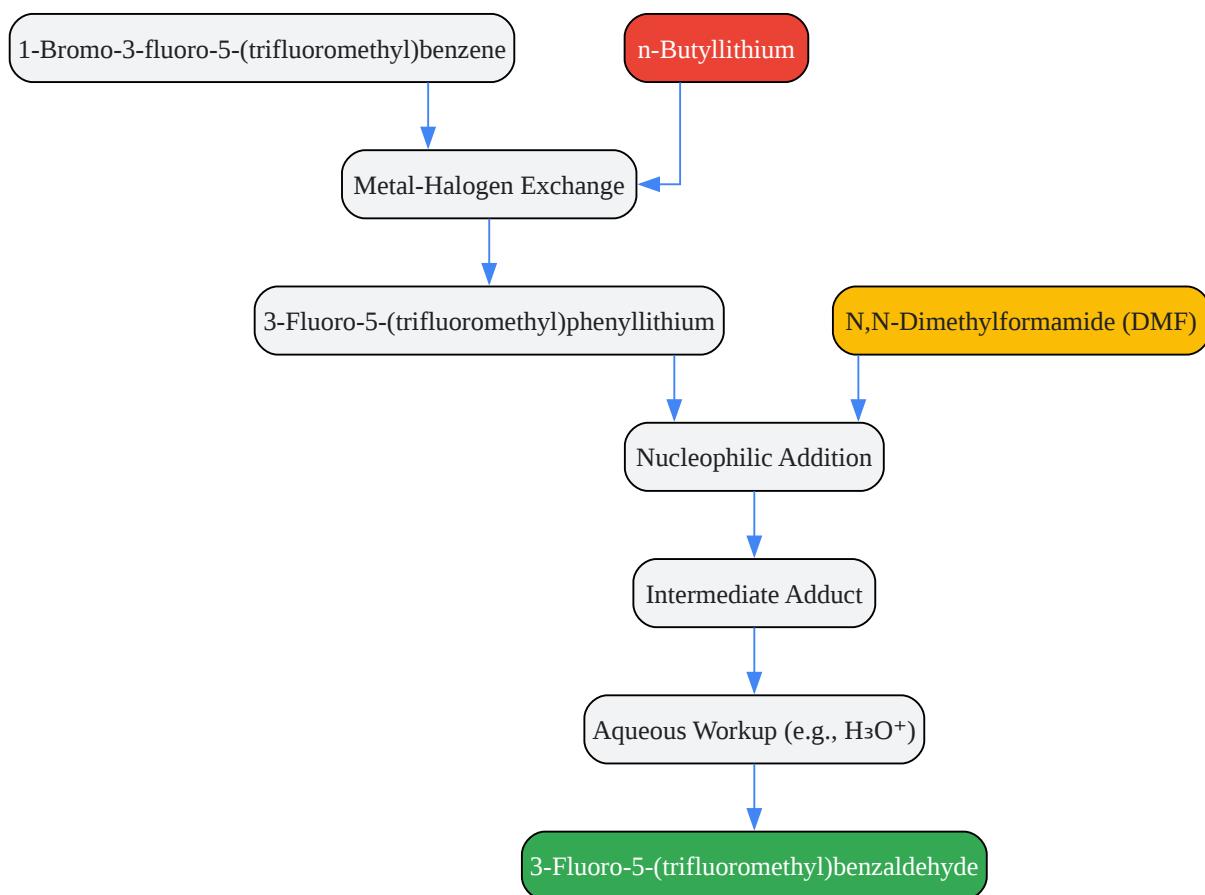
Property	Value	Source
CAS Number	188815-30-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>4</sub> F <sub>4</sub> O	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	192.11 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Colorless to almost colorless clear liquid	<a href="#">[1]</a>
Boiling Point	175 °C (lit.)	<a href="#">[1]</a> <a href="#">[2]</a>
Density	1.376 g/mL at 25 °C (lit.)	<a href="#">[2]</a>
Refractive Index	n <sub>20/D</sub> 1.45 (lit.)	<a href="#">[1]</a> <a href="#">[2]</a>
Flash Point	70.6 °C (159.1 °F) - closed cup	<a href="#">[2]</a>

## Synthesis and Mechanistic Considerations

While specific, detailed industrial synthesis routes are often proprietary, the preparation of 3-Fluoro-5-(trifluoromethyl)benzaldehyde can be conceptualized through established organic chemistry principles. A plausible synthetic pathway would involve the functionalization of a pre-existing substituted benzene ring.

A common strategy for the synthesis of aromatic aldehydes is the oxidation of the corresponding benzyl alcohol or the reduction of a benzoic acid derivative. The choice of starting material and synthetic route is dictated by the availability and cost of precursors, as well as the desired purity and yield of the final product.

For instance, a synthetic approach could commence with 1-bromo-3-fluoro-5-(trifluoromethyl)benzene. This starting material could undergo a metal-halogen exchange, for example, with n-butyllithium, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde functionality. This process is illustrated in the workflow diagram below. The rationale behind this choice of reaction is the high reactivity of organolithium reagents, which allows for the efficient formation of the carbon-carbon bond necessary to introduce the aldehyde group.



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Caption: A plausible synthetic workflow for 3-Fluoro-5-(trifluoromethyl)benzaldehyde.

## Applications in Research and Development

The unique substitution pattern of 3-Fluoro-5-(trifluoromethyl)benzaldehyde makes it a valuable intermediate in several areas of research and development.

### Pharmaceutical Development

The compound serves as a key building block in the synthesis of a variety of pharmaceutical candidates. It is particularly utilized in the development of anti-inflammatory and anti-cancer drugs.<sup>[1]</sup> The trifluoromethyl group can enhance the biological activity and selectivity of a drug molecule.<sup>[1]</sup> For example, it can be used in the synthesis of novel chalcone derivatives which have been investigated as hypoxia-inducible factor (HIF)-1 inhibitors, a target of interest in cancer therapy.<sup>[4]</sup>

### Agrochemicals

In the agrochemical industry, this benzaldehyde derivative is used in the formulation of herbicides and pesticides. The presence of fluorine atoms often leads to enhanced efficacy and, in some cases, can reduce the environmental impact of the final product.<sup>[1]</sup>

### Materials Science

3-Fluoro-5-(trifluoromethyl)benzaldehyde is also employed in materials science for the development of advanced polymers and coatings. The fluorine content can impart desirable properties such as increased chemical resistance and thermal stability to the resulting materials.<sup>[1]</sup>

## Experimental Protocols

### Protocol 1: A Representative Aldol Condensation Reaction

This protocol describes a general procedure for a Claisen-Schmidt condensation, a common reaction for this type of aldehyde, to form a chalcone derivative.

Materials:

- 3-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 equivalent)
- A suitable acetophenone derivative (1.0 equivalent)
- Ethanol (as solvent)
- Aqueous sodium hydroxide solution (catalyst)

Procedure:

- Dissolve the acetophenone derivative in ethanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution in an ice bath.
- Slowly add the aqueous sodium hydroxide solution to the cooled solution while stirring.
- Add 3-Fluoro-5-(trifluoromethyl)benzaldehyde dropwise to the reaction mixture.
- Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid to precipitate the product.
- Collect the solid product by vacuum filtration, wash with cold water, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

**Self-Validation:** The purity of the synthesized chalcone can be confirmed by measuring its melting point and analyzing it using spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the structure of the desired product.



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Caption: Workflow for a Claisen-Schmidt condensation reaction.

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoro-5-(trifluoromethyl)benzaldehyde.

Hazard Identification:

- Classification: This compound is classified as a combustible liquid. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[5]
- GHS Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Handling and Storage:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6] In case of inadequate ventilation, wear respiratory protection.[4]
- Handling: Avoid breathing fumes, mist, spray, or vapors.[5] Wash skin thoroughly after handling.[5] Keep away from heat, sparks, open flames, and hot surfaces.[5]
- Storage: Store in a well-ventilated place. Keep the container tightly closed.[6]

First Aid Measures:

- If on Skin: Wash with plenty of water.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
- If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

## Conclusion

3-Fluoro-5-(trifluoromethyl)benzaldehyde is a chemical intermediate with significant utility in the synthesis of high-value molecules for the pharmaceutical, agrochemical, and materials science sectors. Its unique electronic and steric properties, conferred by the fluorine and trifluoromethyl substituents, make it a powerful tool for medicinal chemists and materials scientists. A comprehensive understanding of its properties, synthetic applications, and handling requirements is crucial for its safe and effective use in research and development.

## References

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